N-(3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOTHIOAMIDE
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Overview
Description
N-(3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOTHIOAMIDE is a complex organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a methoxyphenyl group and a carbothioamide moiety in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOTHIOAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyaniline with cyclohexanone to form the intermediate tetrahydroquinoline derivative. This intermediate is then reacted with thiocarbonyldiimidazole to introduce the carbothioamide group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the tetrahydroquinoline moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the tetrahydroquinoline core .
Scientific Research Applications
N-(3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays for its activity against certain enzymes and receptors.
Medicine: Research has indicated its potential as a therapeutic agent due to its biological activity.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroquinoline derivatives and carbothioamide-containing molecules. Examples include:
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate .
Uniqueness
N-(3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOTHIOAMIDE is unique due to the combination of its methoxyphenyl and carbothioamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3,4-dihydro-2H-quinoline-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-20-15-9-4-8-14(12-15)18-17(21)19-11-5-7-13-6-2-3-10-16(13)19/h2-4,6,8-10,12H,5,7,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROHTFRPZIPKJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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